Valoneic acid dilactone
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Overview
Description
Valoneic acid dilactone is a natural product found in Juglans ailanthifolia, Punica granatum, and other organisms with data available.
Scientific Research Applications
Synthesis and Chemical Analysis
- Synthesis Techniques : VAD was synthesized using the classical Ullmann coupling reaction. This process involved preparing the diaryl ether component via Ullmann condensation, using corresponding phenol and arylbromide (Abe, Ishikura, & Horino, 2015).
Biological and Pharmacological Properties
- Xanthine Oxidase Inhibition : VAD was identified as a potent inhibitor of xanthine oxidase (XOD), a key enzyme in hyperuricemia. It showed stronger inhibition than allopurinol, a clinical drug for XOD, suggesting its potential in hyperuricemia treatment (Unno, Sugimoto, & Kakuda, 2004).
- 5Α-Reductase Inhibition : In a study focusing on compounds isolated from Shorea laeviforia, VAD exhibited inhibitory activity against rat liver 5Α-reductase, an enzyme implicated in steroid metabolism (Hirano, Kondo, & Sakai, 2003).
- Antidiabetic Activity : VAD isolated from Punica granatum demonstrated significant antidiabetic activity in vitro and in vivo, suggesting its potential as an antidiabetic agent (Jain, Viswanatha, Manohar, & Shivaprasad, 2012).
Antioxidant and Hypoglycemic Activities
- Antioxidant Properties : A study on a Castanea sativa tannin employed in oenology identified VAD as a major constituent contributing to strong antioxidant activities (Cardullo et al., 2018).
- Hypoglycemic Activity : VAD, among other compounds, was reported to have high hypoglycemic activity, indicating its potential application in diabetes management (Brás et al., 2020).
Additional Applications
- Analytical Chemistry : A study developed a sensitive and selective assay for the identification and quantification of valone, a compound related to VAD, in serum by liquid chromatography-tandem mass spectrometry, demonstrating the role of VAD in analytical methods (Cai et al., 2009).
Properties
CAS No. |
60202-70-2 |
---|---|
Molecular Formula |
C21H10O13 |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
3,4,5-trihydroxy-2-[(7,13,14-trihydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaen-6-yl)oxy]benzoic acid |
InChI |
InChI=1S/C21H10O13/c22-7-2-6(19(28)29)16(15(27)12(7)24)32-9-3-5-11-10-4(20(30)34-18(11)14(9)26)1-8(23)13(25)17(10)33-21(5)31/h1-3,22-27H,(H,28,29) |
InChI Key |
BPAOAXAAABIQKR-UHFFFAOYSA-N |
SMILES |
C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)OC5=C(C(=C(C=C5C(=O)O)O)O)O |
Canonical SMILES |
C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)OC5=C(C(=C(C=C5C(=O)O)O)O)O |
Synonyms |
Valoneic acid dilactone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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